molecular formula C6H9FO2 B13006538 (1R,2R)-2-Fluorocyclopentane-1-carboxylicacid

(1R,2R)-2-Fluorocyclopentane-1-carboxylicacid

Katalognummer: B13006538
Molekulargewicht: 132.13 g/mol
InChI-Schlüssel: BSQPBOBQXCMDPZ-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid is a chiral compound with a unique structure that includes a fluorine atom attached to a cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Fluorocyclopentane-1-carboxylic acid typically involves the fluorination of cyclopentane derivatives. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of (1R,2R)-2-Fluorocyclopentane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high yields.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of (1R,2R)-2-Fluorocyclopentanol.

    Substitution: Formation of (1R,2R)-2-Aminocyclopentane-1-carboxylic acid or (1R,2R)-2-Thiocyclopentane-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-Fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the inhibition or activation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-2-Chlorocyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (1R,2R)-2-Bromocyclopentane-1-carboxylic acid: Contains a bromine atom, leading to different reactivity and properties.

    (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid: Hydroxyl group instead of fluorine, affecting its chemical behavior and applications.

Uniqueness

(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C6H9FO2

Molekulargewicht

132.13 g/mol

IUPAC-Name

(1R,2R)-2-fluorocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9FO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m0/s1

InChI-Schlüssel

BSQPBOBQXCMDPZ-CRCLSJGQSA-N

Isomerische SMILES

C1C[C@@H]([C@@H](C1)F)C(=O)O

Kanonische SMILES

C1CC(C(C1)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.